molecular formula C19H19NO4 B303373 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

Cat. No. B303373
M. Wt: 325.4 g/mol
InChI Key: GYZDPUXOGSJGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, also known as MAA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MAA is a member of the azetidinone family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to interact with various receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. In vivo studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer activities, its ability to inhibit various enzymes and receptors in the body, and its potential as a scaffold for the development of novel drugs. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the development of new drugs based on its scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate and its potential applications in various fields, including medicine and material science.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves several steps, starting with the condensation of 4-methoxybenzaldehyde and 4-methylbenzylamine to form the intermediate, 1-(4-methoxyphenyl)-2-(4-methylphenyl) ethanone. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form the final product, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate. The reaction is carried out under reflux conditions with the use of a suitable solvent such as ethanol or methanol.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In drug discovery, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate

InChI

InChI=1S/C19H19NO4/c1-12-4-6-14(7-5-12)17-18(24-13(2)21)19(22)20(17)15-8-10-16(23-3)11-9-15/h4-11,17-18H,1-3H3

InChI Key

GYZDPUXOGSJGQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C

Origin of Product

United States

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